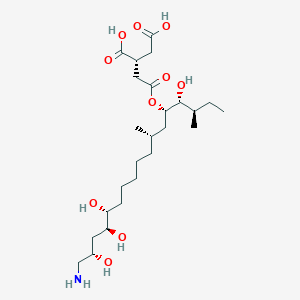

AAL Toxin TA1

Description

Classification and Origin within Alternaria Species

AAL toxin TA1 is a secondary metabolite produced by certain species of the fungus Alternaria. These toxins are notable for their role in plant pathogenesis.

This compound is primarily produced by the fungal pathogen Alternaria alternata f. sp. lycopersici. unb.brbiocrick.comtheclinivex.comchemfaces.comscreenlib.com This fungus is the causative agent of Alternaria stem canker, a significant disease affecting tomato plants (Lycopersicon esculentum). unb.brmdpi.com The production of AAL toxins by the fungus is a key factor in its ability to cause disease, leading to characteristic necrotic lesions on the host plant. unb.brontosight.ai The pathogen secretes these toxins during disease development and in liquid cultures, and the purified toxins can reproduce the disease symptoms. unb.br

This compound is classified as a host-selective toxin (HST). biocrick.comtheclinivex.comchemfaces.comscreenlib.com This means its toxic effects are most pronounced in specific host plants. mdpi.com In the case of this compound, its primary target is susceptible tomato genotypes. unb.brnih.gov The sensitivity of tomato plants to the toxin is governed by the Asc gene; genotypes that are homozygous for the recessive allele (asc/asc) are highly susceptible. unb.br The toxin's ability to induce programmed cell death, or apoptosis, in susceptible plant cells is a critical aspect of the plant-pathogen interaction. ontosight.ainih.govtriyambak.org While it is host-selective, AAL toxins can also affect other dicotyledonous species, including various weeds and at least 25 species within the Solanaceae family. encyclopedia.pub

Association with Alternaria alternata f. sp. lycopersici as a Fungal Pathogen

Family of AAL Toxins and Related Structural Congeners

This compound is part of a larger family of structurally related mycotoxins. These compounds share a common biochemical backbone and mode of action.

The AAL toxins comprise five main groups: TA, TB, TC, TD, and TE. unb.brnih.govnih.gov Each of these groups consists of two regioisomers, for example, TA1 and TA2. unb.brnih.gov These isomers are all produced through fungal biosynthesis. unb.br While all these toxins induce necrosis in susceptible tomato plants, their toxicity levels vary significantly. unb.brnih.govencyclopedia.pub For instance, the toxicity of TD and TE is reported to be over 100 times lower than that of TA. mdpi.com

The various AAL toxins are structurally similar, based on a 1-amino-11,15-dimethylheptadeca-2,4,5,13,14-pentol backbone esterified with propane-1,2,3-tricarboxylic acid (PTCA). nih.gov The different toxin groups (TA, TB, TC, etc.) are distinguished by variations in hydroxylation at the C4 and C5 positions and the presence of an N-acetyl group. nih.govencyclopedia.pub

AAL Toxin TA and TB : These are structurally similar, but TB lacks the hydroxyl group at the C5 position. unb.br

AAL Toxin TC : This isomer lacks the hydroxyl groups at both C4 and C5. unb.br

AAL Toxin TD and TE : These are the N-acetylated forms of TB and TC, respectively. unb.brnih.govencyclopedia.pub

The regioisomers within each group, such as TA1 and TA2, differ in the esterification position of the PTCA side chain, which can be at either the C13 or C14 hydroxyl group of the backbone. encyclopedia.pubnih.gov

| Toxin Isomer | Key Structural Feature | Relative Toxicity |

|---|---|---|

| TA | Hydroxyl groups at C4 and C5 | High |

| TB | Lacks hydroxyl group at C5 | High |

| TC | Lacks hydroxyl groups at C4 and C5 | Lower than TA, higher than TD/TE |

| TD | N-acetylated form of TB | Low |

| TE | N-acetylated form of TC | Low |

This compound and its congeners are classified as sphinganine-analog mycotoxins (SAMTs). ontosight.ainih.govencyclopedia.pubpnas.org This classification is due to their structural resemblance to sphinganine (B43673), a precursor for sphingolipids which are essential components of cell membranes in eukaryotes. nih.govpnas.orgmdpi.com This structural mimicry is central to their mode of action. By inhibiting the enzyme ceramide synthase, AAL toxins disrupt sphingolipid metabolism. nih.govencyclopedia.pubmdpi.com This disruption leads to the accumulation of cytotoxic long-chain bases, which in turn triggers programmed cell death in plants and apoptosis in animal cells. nih.govencyclopedia.pub Fumonisins, another group of mycotoxins, are also SAMTs and share a similar mechanism of toxicity. biocrick.comencyclopedia.pubpnas.org

Comparative Analysis with Fumonisins from Fusarium Species

AAL toxins and fumonisins, produced by Alternaria and Fusarium species respectively, represent a classic example of convergent evolution in fungal secondary metabolism. nih.gov Despite being produced by different fungal genera, they share remarkable similarities in their chemical structures, biological targets, and the genetic basis of their production. asm.orgnih.gov This shared biology makes a comparative analysis essential for understanding their roles as virulence factors and mycotoxins.

Structural Comparison

Both this compound and fumonisins are classified as sphinganine-analog mycotoxins because their long-chain aminopolyol backbone mimics that of sphingoid bases like sphinganine and sphingosine (B13886). ontosight.ainih.gov This structural mimicry is central to their shared mechanism of toxicity: the inhibition of ceramide synthase, a key enzyme in sphingolipid biosynthesis. nih.govnih.govbiosynth.com

The core structure of both toxin families consists of a long polyketide backbone to which an amino acid is condensed. mdpi.comtoxinology.no However, there are distinct differences in their final structures, particularly concerning the esterified side chains. The most prominent fumonisin, Fumonisin B1 (FB₁), features two propane-1,2,3-tricarboxylic acid (PTCA), also known as tricarballylic acid (TCA), moieties esterified to the backbone. nih.gov In contrast, AAL toxins possess only one PTCA side chain. nih.gov Other variations exist among the different analogs of both toxin families, including differences in hydroxylation patterns on the backbone. nih.govnih.gov

Interactive Data Table: Structural Comparison of this compound and Fumonisin B₁

| Feature | This compound | Fumonisin B₁ |

| Producing Fungus | Alternaria alternata f. sp. lycopersici | Fusarium verticillioides, F. proliferatum |

| Basic Structure | Long-chain aminopolyol (sphinganine analog) | Long-chain aminopolyol (sphinganine analog) |

| Backbone Length | C₁₇ (Heptadecane base) | C₂₀ (Eicosane base) |

| Amino Acid Origin | Alanine (B10760859) | Alanine |

| Tricarballylic Acid (TCA) Moieties | One | Two |

| Primary Biological Target | Ceramide Synthase | Ceramide Synthase |

Biosynthetic Comparison

The structural parallels between AAL toxins and fumonisins are rooted in the homology of their biosynthetic gene clusters. asm.orgresearchgate.net The biosynthesis of fumonisins is directed by a cluster of genes known as the FUM cluster in Fusarium verticillioides. jst.go.jp Similarly, AAL toxin production is governed by the ALT gene cluster in Alternaria alternata. asm.orgnih.gov

The initial and most critical step in both pathways is the synthesis of the polyketide backbone, which is performed by a highly reducing polyketide synthase (PKS). researchgate.net In the FUM cluster, this enzyme is encoded by the FUM1 gene. toxinology.no The homologous gene in the ALT cluster is ALT1. researchgate.net The functional equivalence of these two genes has been demonstrated in a complementation experiment where ALT1 successfully restored fumonisin production in a FUM1-disrupted mutant of F. verticillioides. researchgate.net

Following the polyketide synthesis, both pathways involve the condensation of the polyketide with the amino acid alanine, a reaction catalyzed by an α-oxoamine synthase (encoded by FUM8 in the fumonisin pathway). toxinology.noacs.org Subsequent steps include a series of oxygenations and the final esterification with one or two tricarballylic acid units. mdpi.comjst.go.jp

Interactive Data Table: Comparison of Key Biosynthetic Genes

| Function | Fumonisin Pathway (FUM Cluster) | AAL Toxin Pathway (ALT Cluster) | Homology Note |

| Polyketide Synthase | FUM1 | ALT1 | Functionally interchangeable in experiments. researchgate.net |

| α-Oxoamine Synthase | FUM8 | Homolog present | Catalyzes condensation with alanine. toxinology.no |

| Self-Protection | FUM18 (Ceramide Synthase) | ALT7 (Ceramide Synthase Homolog) | Suggested to confer resistance to the producing fungus. asm.orgmdpi.com |

| Regulation | FUM21 (Zn(II)₂Cys₆ Transcription Factor) | LaeA (Global Regulator) | Regulates the expression of the biosynthetic genes. asm.orgnih.gov |

Propriétés

IUPAC Name |

(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-4,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO10/c1-4-16(3)24(33)21(36-23(32)12-17(25(34)35)11-22(30)31)10-15(2)8-6-5-7-9-19(28)20(29)13-18(27)14-26/h15-21,24,27-29,33H,4-14,26H2,1-3H3,(H,30,31)(H,34,35)/t15-,16+,17+,18-,19+,20-,21-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGILJZVMMTMQS-YIEPZGSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCC(C(CC(CN)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCC[C@H]([C@H](C[C@@H](CN)O)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79367-52-5 | |

| Record name | AAL Toxin TA1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079367525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis of Aal Toxin Ta1

Fungal Biosynthetic Pathways

The creation of AAL toxin TA1 within Alternaria alternata is a multi-step process involving a suite of specialized enzymes and precursor molecules. nih.gov The pathway shares notable similarities with the biosynthesis of fumonisins, another class of mycotoxins. researchgate.net

Identification and Characterization of Key Biosynthetic Genes

Research has identified a gene cluster, spanning approximately 120 kilobases on a small chromosome of about 1.0 Mb, that orchestrates the synthesis of AAL toxins. nih.govresearchgate.net Within this cluster, several key genes, designated as ALT genes, have been characterized for their specific roles in the biosynthetic cascade. nih.gov

A crucial gene in this cluster is ALT1 , which encodes a polyketide synthase, the foundational enzyme for building the toxin's backbone. nih.govnih.gov Its function has been confirmed through experiments where it successfully complemented a disrupted fumonisin-producing gene in another fungus. researchgate.netnih.gov

Other identified genes within the cluster include:

ALT2 : This gene codes for a cytochrome P450 monooxygenase, an enzyme typically involved in oxidation reactions. nih.gov

ALT3 : This gene's product is an aminotransferase, responsible for adding an amino group to the growing molecule. nih.gov

ALT6 : This gene encodes a short-chain dehydrogenase/reductase, which likely participates in reduction steps during biosynthesis. nih.gov

ALT13 : This gene encodes a Zn(II)2Cys6 transcription factor, suggesting a role in regulating the expression of other genes within the ALT cluster. nih.gov

The discovery of these genes provides a genetic roadmap for understanding how this compound is constructed at a molecular level.

Role of Polyketide Synthase (PKS) in Toxin Backbone Formation

The initial and most critical step in this compound biosynthesis is the formation of its long-chain polyketide backbone. This process is catalyzed by a Type I polyketide synthase (PKS) encoded by the ALT1 gene. nih.govnih.govwikipedia.org PKS enzymes are large, multi-domain proteins that function like an assembly line, iteratively adding two-carbon units to a growing chain. wikipedia.orgplos.org

The PKS involved in AAL toxin synthesis is a highly reducing PKS, which means it contains domains that perform reduction reactions, leading to a less oxygenated and more saturated polyketide chain compared to other types of PKS products. researchgate.net This initial backbone is then further modified by other enzymes in the pathway to yield the final toxin structure. nih.gov

Incorporation of Precursor Molecules

The construction of the this compound molecule relies on the incorporation of specific building blocks from primary metabolism. Isotope labeling studies have revealed that the amino acid glycine (B1666218) and the methyl group from methionine are directly incorporated into the AAL toxin structure. nih.gov

Furthermore, the oxygen atoms found in the tricarboxylic acid portions of the toxin are derived from water (H₂O), while the hydroxyl groups on the lipid-like backbone originate from molecular oxygen (O₂). nih.gov This demonstrates the intricate interplay between the fungus's primary metabolic pathways and the specialized secondary metabolic pathway leading to AAL toxin production.

Genetic Regulation and Environmental Factors Influencing AAL Toxin Biosynthesis

The production of this compound is not a constant process but is instead tightly regulated by genetic controls and influenced by environmental conditions.

Gene Cluster Organization and Expression

The genes responsible for AAL toxin biosynthesis are organized into a functional gene cluster. researchgate.netresearchgate.net This co-localization allows for coordinated regulation of their expression, ensuring that all the necessary enzymes are produced together when toxin synthesis is required. In some strains of A. alternata, two sets of this biosynthetic gene cluster have been found on a conditionally dispensable chromosome. researchgate.netnih.gov The expression of the ALT1 gene, and consequently AAL toxin production, is also known to be under the control of the global regulator LaeA. researchgate.net

The genes within the AAL toxin cluster, including those for a Type I PKS, cytochrome P450 monooxygenase, dehydrogenase, and aminotransferase, show similarity to the genes in the fumonisin biosynthetic gene cluster, highlighting a shared evolutionary origin. researchgate.net

Influence of Water Activity and Temperature on Toxin Accumulation

Environmental factors, particularly water activity (aw) and temperature, play a significant role in determining the extent of AAL toxin production. Studies have shown that the accumulation of AAL toxins is favored by high water activity and elevated temperatures. researchgate.net

The maximum accumulation of AAL toxins has been observed at a water activity of 0.995 and a temperature of 30°C. researchgate.net In fact, one study found that no AAL toxins were detected at temperatures below 30°C, regardless of the water activity level. researchgate.net Another study reported that the optimal conditions for AAL toxin TA biosynthesis were a high water activity of 0.995, with maximum accumulation occurring at 30°C. These findings are critical for predicting the risk of toxin contamination in crops, especially in warm and humid climates. researchgate.net

Comparative Aspects of AAL Toxin and Fumonisin Biosynthesis

The biosynthesis of both this compound and fumonisins is a non-ribosomal process, meaning it does not occur on ribosomes, the typical sites of protein synthesis. Instead, it relies on large, multifunctional enzymes known as polyketide synthases (PKS) and a suite of tailoring enzymes that modify the initial polyketide backbone. mdpi.comnih.gov The genetic instructions for these enzymes are neatly organized in gene clusters, referred to as the AAL (or ALT) cluster in Alternaria and the FUM cluster in Fusarium. nih.govmdpi.com

The striking homology between the AAL and FUM gene clusters is a cornerstone of our understanding of AAL toxin biosynthesis. researchgate.net While the fumonisin pathway has been extensively studied, the AAL toxin pathway is less characterized. researchgate.net Consequently, the fumonisin biosynthetic pathway serves as a reliable model for elucidating the steps involved in producing AAL toxins. researchgate.net

A key difference lies in the initial polyketide chain length. The PKS responsible for AAL toxin synthesis, ALT1, assembles a 16-carbon (C16) backbone. nih.gov In contrast, the homologous PKS in the fumonisin pathway, FUM1, synthesizes a longer 18-carbon (C18) backbone. nih.gov Despite this difference, the functional similarity between these two enzymes is so high that the ALT1 gene from A. alternata can functionally replace a disrupted FUM1 gene in F. verticillioides, leading to the production of fumonisin analogues. nih.gov This suggests that the PKS alone does not solely determine the final length of the polyketide chain. nih.gov

Following the creation of the polyketide backbone, both pathways involve a crucial condensation step with an amino acid. In fumonisin biosynthesis, the FUM8 enzyme, an α-oxoamine synthase, condenses the polyketide with alanine (B10760859). toxinology.nonih.gov A homologous aminotransferase is also present in the AAL gene cluster, suggesting a similar mechanism, though studies indicate that glycine is the amino acid incorporated into the AAL toxin backbone. acs.orgmdpi.com

Subsequent modifications, such as hydroxylations and the addition of tricarballylic acid moieties, are carried out by a series of tailoring enzymes encoded within their respective gene clusters. toxinology.no For instance, FUM6, a cytochrome P450 monooxygenase, is responsible for hydroxylating carbons 14 and 15 in the fumonisin precursor. toxinology.nonih.gov Homologous genes for such modifications are also found in the AAL cluster, accounting for the structural similarities between the final toxin molecules. mdpi.com AAL toxins, however, typically have one tricarballylic acid side chain, whereas fumonisins have two. nih.gov

The table below provides a comparative overview of some of the key genes and their functions in the AAL toxin and fumonisin biosynthetic pathways.

Table 1: Comparative Overview of Key Biosynthetic Genes

| Gene Function | AAL Toxin Gene (in A. alternata) | Fumonisin Gene (in F. verticillioides) | Notes |

|---|---|---|---|

| Polyketide Synthase | ALT1 | FUM1 (FUM5) | Catalyzes the initial polyketide chain synthesis (C16 for AAL, C18 for Fumonisin). nih.gov |

| Aminotransferase | ALT3 (putative) | FUM8 | Condenses the polyketide chain with an amino acid (glycine for AAL, alanine for fumonisin). nih.govacs.orgmdpi.com |

| Cytochrome P450 Monooxygenase | ALT2 (putative) | FUM6 | Involved in hydroxylation of the polyketide backbone. toxinology.nomdpi.com |

| Transcription Factor | ALT13 (putative) | FUM21 | Regulates the expression of other genes within the cluster. nih.govmdpi.com |

The proposed biosynthetic pathway for this compound, based on its homology to the fumonisin pathway, is a multi-step enzymatic process.

Table 2: Proposed Biosynthetic Steps for this compound vs. Fumonisin B1

| Step | This compound Biosynthesis (Proposed) | Fumonisin B1 Biosynthesis (Established) |

|---|---|---|

| 1. Backbone Synthesis | The polyketide synthase ALT1 catalyzes the formation of a C16 linear polyketide backbone. nih.gov | The polyketide synthase FUM1 catalyzes the synthesis of a C18 linear polyketide backbone. unl.edu |

| 2. Amino Acid Condensation | An aminotransferase (likely ALT3) condenses the polyketide with glycine. acs.orgmdpi.com | The α-oxoamine synthase FUM8 catalyzes the condensation of the polyketide with alanine. toxinology.no |

| 3. Hydroxylation | Cytochrome P450 monooxygenases and other enzymes catalyze hydroxylation at specific carbons. mdpi.com | Enzymes like the cytochrome P450 monooxygenase FUM6 catalyze hydroxylation at C-14 and C-15. toxinology.nonih.gov A dioxygenase, FUM3, catalyzes C-5 hydroxylation. unl.edu |

| 4. Esterification | An enzyme adds a tricarballylic acid moiety to one of the hydroxyl groups. nih.gov | The FUM14 enzyme attaches two tricarballylic acid moieties to the hydroxyl groups at C-14 and C-15. frontiersin.org |

Molecular Mechanisms of Aal Toxin Ta1 Action in Biological Systems

Interference with Sphingolipid Metabolism

The structural similarity of AAL toxin TA1 to sphingoid bases is central to its mechanism of action. mdpi.comnih.gov This molecular mimicry allows it to interfere directly with the biosynthesis of essential sphingolipids.

This compound acts as a potent and competitive inhibitor of the enzyme ceramide synthase (sphinganine N-acyltransferase). nih.gov This enzyme is crucial for the acylation of long-chain sphingoid bases to form ceramides, which are fundamental components of cell membranes and key signaling molecules. ub.edu By binding to ceramide synthase, this compound effectively blocks the conversion of sphinganine (B43673) and other sphingoid bases into ceramides. mdpi.com This inhibition is a primary biochemical lesion caused by the toxin in both plant and animal cells. nih.gov The structural resemblance between the toxin and sphingolipids suggests a competitive inhibition mechanism at the enzyme's active site.

A direct consequence of ceramide synthase inhibition is the significant accumulation of free long-chain sphingoid bases, such as sphinganine and phytosphingosine, within the cell. mdpi.comnih.gov Under normal conditions, these bases are present at very low concentrations. nih.gov Treatment of susceptible plant tissues with this compound leads to a marked elevation of these sphingoid bases. nih.govnih.gov This buildup is a key factor in the toxin's cytotoxicity, as high levels of free sphingoid bases are toxic to the cell. biosynth.com The accumulation of these precursors disrupts the delicate balance of sphingolipid metabolism. nih.gov

Table 1: Impact of this compound on Sphingolipid Metabolism

| Affected Process | Key Enzyme/Molecule | Consequence of this compound Action | References |

| Ceramide Synthesis | Ceramide Synthase (Sphinganine N-acyltransferase) | Competitive inhibition of enzyme activity. | mdpi.comnih.gov |

| Sphingoid Base Levels | Sphinganine, Phytosphingosine | Significant accumulation in tissues. | mdpi.comnih.govnih.gov |

| Complex Sphingolipid Levels | Ceramides and derivatives | Depletion due to blocked synthesis. |

Accumulation of Long-Chain Sphingoid Bases (e.g., Sphinganine, Phytosphingosine)

Induction of Programmed Cell Death (PCD)

The disruption of sphingolipid homeostasis by this compound is a primary trigger for the initiation of programmed cell death (PCD), a genetically controlled process of cell suicide. biosynth.commdpi.com

The accumulation of long-chain sphingoid bases acts as a signal that activates PCD pathways in plant cells. mdpi.com This process shares hallmarks with apoptosis observed in animal cells. nih.gov Cellular responses to this compound include chromatin condensation, DNA laddering (the fragmentation of nuclear DNA into discrete bands), and the formation of apoptotic-like bodies. nih.govnih.gov These are classic morphological and biochemical indicators of apoptosis. nih.govpnas.org The induction of cell death is not a passive, necrotic process but rather an active, genetically programmed response to the toxin-induced metabolic stress. nih.gov Supplementing susceptible tomato leaves with ceramide can inhibit the AAL toxin-mediated PCD, highlighting the critical role of ceramide imbalance in triggering cell death. mdpi.comnih.gov

The signaling cascade leading to PCD is further modulated by plant hormones, particularly ethylene (B1197577) and jasmonic acid (JA). mdpi.comnih.gov Both ethylene and JA have been shown to promote AAL toxin-induced PCD in tomato leaves. mdpi.comsemanticscholar.org Studies have indicated that an ethylene-dependent pathway is involved in the cell death signaling triggered by the toxin. nih.gov Similarly, JA biosynthesis and signaling play a positive role in this process. nih.gov There is evidence of crosstalk between these hormonal pathways, with the ethylene pathway acting downstream of JA during AAL toxin-induced PCD. semanticscholar.orgnih.gov The involvement of these hormones suggests that the plant's own stress-response pathways are co-opted by the toxin to facilitate cell death. nih.gov

Table 2: Key Factors in this compound-Induced Programmed Cell Death

| Factor | Role in PCD | Research Findings | References |

| Sphingoid Base Accumulation | Triggers PCD pathways | Acts as a second messenger to activate cell death. | mdpi.com |

| Apoptotic Hallmarks | Indicators of active cell death | DNA laddering, chromatin condensation, and apoptotic-like bodies are observed. | nih.govnih.gov |

| Ethylene (ET) | Promotes PCD | ET biosynthesis and signaling are required for sensitivity to the toxin. | semanticscholar.orgnih.gov |

| Jasmonic Acid (JA) | Promotes PCD | JA signaling enhances toxin-induced cell death. | mdpi.comsemanticscholar.orgnih.gov |

Role of Signaling Molecules in Programmed Cell Death (PCD) Induction

The induction of programmed cell death (PCD) in plants by this compound involves a complex interplay of various signaling molecules. When susceptible tomato plants are treated with AAL toxin, it triggers a hypersensitive response (HR) that involves ethylene, calcium, and MAP kinases. nih.gov Other key signaling molecules implicated in the PCD cascade are nitric oxide (NO) and reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). nih.gov The accumulation of ROS is a notable event in AAL toxin-treated plants. core.ac.uk For instance, in tomato leaves, AAL toxin-induced PCD is promoted by both jasmonic acid and ethylene, which interfere with sphingolipid metabolism. mdpi.comfrontiersin.org

The structural similarity of AAL toxins to sphingoid bases like sphingosine (B13886) and sphinganine, which are crucial for cell communication and signal transduction, is a key aspect of their mechanism. biocrick.comresearchgate.net AAL toxins competitively inhibit ceramide synthase, an enzyme in the endoplasmic reticulum. nih.govmdpi.com This inhibition disrupts the conversion of free sphingoid bases into complex ceramides, leading to their accumulation. mdpi.com These accumulated free sphingoid bases then act as second messengers, activating PCD transduction pathways. mdpi.com The resulting imbalance in ceramide levels is critical for initiating cell death. nih.govmdpi.com

Studies have shown that the ethylene signaling pathway and MAPK cascades are necessary for AAL toxin-induced PCD. nih.gov Furthermore, there is genetic evidence linking AAL toxin-induced cell death with ROS-induced cell death. core.ac.uk

Observation of DNA Fragmentation and Apoptotic-like Bodies in Affected Cells

This compound induces hallmark features of apoptosis in affected cells. researchgate.net Treatment of susceptible cells with this compound leads to the formation of DNA ladders, which is indicative of DNA fragmentation. biocrick.comresearchgate.net This DNA laddering is a characteristic of PCD and can be enhanced by the presence of calcium ions (Ca²⁺). nih.gov

In addition to DNA fragmentation, the formation of apoptotic-like bodies is another key observation. nih.govresearchgate.net Studies using techniques like the TUNEL (terminal deoxynucleotidyltransferase-mediated dUTP-biotin nick end labeling) assay have confirmed the presence of fragmented nuclear DNA in cells treated with this compound. pnas.org These assays reveal the presence of TUNEL-positive cells containing fragmented DNA. nih.govfrontiersin.org

The process of cell death induced by the toxin occurs in stages, beginning with chromatin condensation and cell shrinkage. pnas.org This is followed by the appearance of large bodies containing fragmented DNA, which are identified as apoptotic bodies. pnas.org These morphological changes, including the compaction of nuclear DNA and the subsequent appearance of these apoptotic bodies, are stereotypical hallmarks of apoptosis. biocrick.comresearchgate.net

Interaction with Host Genetic Determinants

Regulation of Host Sensitivity by the Asc Gene Locus in Tomato

The sensitivity of tomato plants to this compound is genetically controlled by the Asc (Alternaria stem canker) gene locus. unb.br Resistance to the pathogen Alternaria alternata f. sp. lycopersici and insensitivity to its AAL toxins are conferred by a single dominant gene, Asc-1. nih.govapsnet.org Conversely, susceptibility is determined by the homozygous recessive genotype (asc/asc). unb.brmdpi.com

The Asc-1 gene is homologous to genes found across eukaryotes, suggesting a conserved function in sphingolipid metabolism. nih.gov Specifically, Asc-1 encodes a ceramide synthase. nih.govmdpi.com In susceptible tomato genotypes (asc/asc), a frameshift mutation in the Asc-1 gene leads to a non-functional protein. nih.gov This genetic defect is the basis for their sensitivity to AAL toxins. nih.gov Overexpression of a functional Asc-1 gene in susceptible tomato hairy roots and Nicotiana umbratica plants has been shown to confer high insensitivity to AAL toxins and resistance to the fungus. nih.gov

The presence of a functional Asc-1 gene allows the plant to mitigate the toxic effects of AAL toxin by preventing the disruption of sphingolipid biosynthesis that would otherwise trigger programmed cell death. nih.gov

Differential Phytotoxicity and Genotype-Specific Necrosis Induction

This compound exhibits differential phytotoxicity, causing genotype-specific necrosis in tomato plants. unb.br Tomato cultivars with the asc/asc genotype are highly sensitive to the toxin and develop necrotic lesions characteristic of the Alternaria stem canker disease. nih.govunb.br In contrast, cultivars with the Asc/Asc (resistant) or Asc/asc (heterozygous) genotypes show significantly less or no damage when exposed to the toxin. apsnet.orgresearchgate.net

The toxin induces necrosis on leaves and cankers on the stems of susceptible tomato plants. nih.gov The severity of these symptoms is directly related to the genotype at the Asc locus. apsnet.org For example, in leaf bioassays, AAL toxin induces interveinal necrosis in leaflets of the susceptible (asc/asc) isoline, while resistant (Asc/Asc) and heterozygous (Asc/asc) lines are largely unaffected at the same toxin concentrations. apsnet.org

While the most pronounced effects are seen in susceptible tomato varieties, AAL toxins can also be phytotoxic to other plant species, including certain weeds like jimsonweed and black nightshade. researchgate.netnih.gov However, some monocotyledonous crops such as maize and wheat are tolerant to the toxin. nih.govnih.gov The various AAL toxin congeners (TA, TB, TC, TD, TE) all induce the genotype-specific necrosis, but they differ markedly in their relative toxicity. mdpi.comunb.br

Table of Research Findings on this compound

| Aspect Investigated | Key Finding | Affected Biological System | References |

|---|---|---|---|

| Signaling Molecules in PCD | Triggers a hypersensitive response involving ethylene, calcium, and MAP kinases. | Susceptible Tomato Plants | nih.gov |

| Induces accumulation of reactive oxygen species (ROS), particularly H₂O₂. | Plants | nih.govcore.ac.uk | |

| Competitively inhibits ceramide synthase, leading to accumulation of sphingoid bases. | Plants and Animals | nih.govmdpi.com | |

| DNA Fragmentation | Induces the formation of DNA ladders, a hallmark of apoptosis. | Susceptible Cells | biocrick.comresearchgate.net |

| DNA laddering is enhanced by the presence of Ca²⁺ ions. | - | nih.gov | |

| Apoptotic-like Bodies | Causes chromatin condensation, cell shrinkage, and formation of apoptotic-like bodies. | Affected Cells | nih.govresearchgate.netpnas.org |

| TUNEL assays confirm the presence of fragmented DNA within these bodies. | Affected Cells | frontiersin.orgpnas.org | |

| Asc Gene Regulation | Sensitivity is controlled by the Asc locus; asc/asc genotype confers susceptibility. | Tomato | unb.brmdpi.com |

| The Asc-1 gene encodes a ceramide synthase that mitigates toxin effects. | Tomato | nih.govmdpi.comnih.gov | |

| Differential Phytotoxicity | Induces genotype-specific necrosis in tomato; asc/asc is highly sensitive. | Tomato | unb.brapsnet.org |

| Resistant (Asc/Asc) and heterozygous (Asc/asc) genotypes are tolerant. | Tomato | apsnet.orgresearchgate.net |

Table of Compounds

| Compound Name |

|---|

| 3-ketodihydrosphingosine |

| This compound |

| AAL Toxin TA2 |

| AAL Toxin TB |

| AAL Toxin TB1 |

| AAL Toxin TB2 |

| AAL Toxin TC |

| AAL Toxin TD |

| AAL Toxin TE |

| allo-tenuazonic acid |

| alternariol (B1665735) |

| alternariol monomethyl ether |

| altertoxin I |

| altertoxin II |

| altenuene |

| altenuisol |

| altenusin |

| aminotriazole |

| aspartate |

| brefeldin A |

| calcium |

| ceramide |

| dihydrosphingosine |

| digoxigenin |

| DNA |

| ethanolamine |

| ethylene |

| fluorescein |

| fumonisin B1 |

| glyphosate |

| Hoechst 33342 |

| hydrogen peroxide |

| iso-altenuene |

| jasmonic acid |

| maculosin |

| myriocin |

| nitric oxide |

| ornithine |

| paraquat |

| phosphoethanolamine |

| phytosphingosine |

| propidium iodide |

| propane 1,2,3-tricarboxylic acid |

| roridin E |

| roridin H |

| serine |

| solanapyrone A |

| solanapyrone B |

| solanapyrone C |

| sphinganine |

| sphingosine |

| tenuazonic acid |

| tentoxin |

| valine-tenuazonic acid |

| verrucarin A |

Biological Activities and Phytopathogenic Roles of Aal Toxin Ta1

Role in Plant Disease Development

The presence of AAL toxin TA1 is a determining factor in the pathogenicity of Alternaria alternata f. sp. lycopersici. The toxin induces a range of physiological and developmental effects on susceptible tomato plants, ultimately leading to significant crop damage.

Manifestation of Alternaria Stem Canker Disease on Tomato

This compound is the causal agent of Alternaria stem canker, a severe disease affecting certain tomato cultivars. mdpi.com The fungus Alternaria alternata f. sp. lycopersici secretes this toxin during infection, leading to the development of characteristic dark brown to black cankers on the stems of susceptible tomato plants. mdpi.comunb.br The ability of the pathogen to cause disease is directly linked to its production of AAL toxins. unb.br Purified this compound, when applied to susceptible tomato genotypes, can reproduce the necrotic symptoms characteristic of the disease, confirming its role as a key chemical determinant. unb.br The sensitivity of tomato plants to the toxin and, consequently, their susceptibility to the disease are governed by the Asc gene. unb.brfrontiersin.org

Induction of Necrotic Lesions on Leaves and Stems

A primary and visually striking effect of this compound is the induction of necrotic lesions on the leaves and stems of susceptible plants. ontosight.ainih.gov These lesions are a direct result of the programmed cell death triggered by the toxin's inhibition of ceramide synthase, a crucial enzyme in sphingolipid metabolism. mdpi.comnih.gov This disruption leads to the accumulation of free sphingoid bases, which act as signaling molecules to initiate the cell death cascade. mdpi.com The resulting necrosis manifests as distinct, dead tissue areas on the plant, which can coalesce and lead to more extensive damage. nih.gov In addition to leaves and stems, the toxin can also cause necrotic lesions on the fruit of susceptible tomato plants. mdpi.com

Host Range and Sensitivity Spectrum

While this compound is classified as a host-specific toxin due to its primary association with tomato, its effects are not entirely limited to this species. The toxin exhibits a specific pattern of activity among different tomato cultivars and can also affect other related plants.

Specificity Towards Tomato Cultivars

The sensitivity of tomato plants to this compound is genetically determined, with significant variation observed among different cultivars. unb.brresearchgate.net This specificity is controlled by the Asc gene locus on chromosome 3L. researchgate.net Tomato cultivars that are homozygous for the recessive allele (asc/asc) are highly sensitive to the toxin and thus susceptible to Alternaria stem canker. unb.brfrontiersin.org Conversely, cultivars with the dominant Asc allele (Asc/Asc) are resistant to the pathogen and insensitive to the toxin. researchgate.net Heterozygous plants (Asc/asc) also exhibit resistance. researchgate.net This clear genetic basis for sensitivity makes the AAL toxin-tomato interaction a model system for studying host-pathogen relationships.

Table 1: Relative Sensitivity of Tomato Cultivars to this compound

| Genotype | Sensitivity to this compound | Disease Outcome |

| asc/asc | High | Susceptible to Alternaria Stem Canker |

| Asc/Asc | Low/Insensitive | Resistant to Alternaria Stem Canker |

| Asc/asc | Low/Insensitive | Resistant to Alternaria Stem Canker |

This table provides a generalized representation of sensitivity based on the Asc gene locus. Specific levels of sensitivity can still vary between cultivars within the same genotype group.

Effects on Other Solanaceous Plants and Broadleaf Weeds

Beyond its primary host, this compound has been shown to be phytotoxic to a range of other plants, particularly within the Solanaceae family and certain broadleaf weeds. nih.gov Research has documented its effects on at least 25 species of solanaceous plants. mdpi.comnih.gov Notably, jimsonweed (Datura stramonium) and black nightshade (Solanum nigrum) are susceptible to the toxin. researchgate.net In studies, this compound caused significant damage to excised leaves of both these weeds. researchgate.net This broader activity suggests that while the disease itself is specific to tomato, the toxin's mode of action can affect a wider range of plant species that share similar biochemical pathways. nih.gov However, monocotyledonous crops like maize and wheat, as well as resistant tomato varieties, are tolerant to the toxin. mdpi.comnih.gov

Table 2: Documented Effects of this compound on Other Plant Species

| Plant Species | Family | Observed Effect |

| Jimsonweed (Datura stramonium) | Solanaceae | Phytotoxicity, necrotic lesions |

| Black Nightshade (Solanum nigrum) | Solanaceae | Phytotoxicity, electrolyte leakage, chlorophyll (B73375) loss |

Utilization in Plant Research and Agricultural Applications

This compound as a Biochemical Tool for Studying Plant-Pathogen Interactions

This compound serves as a critical biochemical tool for dissecting the intricate processes of plant-pathogen interactions. biosynth.com Its primary utility in research stems from its specific mode of action: the inhibition of ceramide synthase, a key enzyme in sphingolipid biosynthesis. ontosight.ainih.gov This targeted disruption of a fundamental cellular pathway allows scientists to investigate the downstream consequences, providing a window into how plants respond to pathogenic attacks at a molecular level.

By inducing the accumulation of cytotoxic free sphingoid bases, this compound triggers programmed cell death (PCD) in susceptible plants. nih.gov This makes it an invaluable instrument for studying the signaling cascades that govern PCD, a defense mechanism plants use to limit the spread of pathogens. Researchers can analyze the modulation of cell death responses and identify the cellular components and signaling molecules involved. biosynth.com The toxin's structural similarity to sphingosine (B13886), a component of plant cell membranes, is key to its ability to interfere with sphingolipid metabolism. ontosight.ai This interference is not only crucial for understanding the manifestation of diseases like Alternaria stem canker but also for exploring the broader role of lipid signaling in plant defense. biosynth.comfrontiersin.org

The study of this compound has helped to identify specific genes, such as the Asc gene in tomato, which is involved in sphingolipid biosynthesis and confers sensitivity to the toxin. nih.gov Furthermore, research has uncovered the ALT1 gene, a polyketide synthase gene essential for the toxin's biosynthesis by the fungus, which is located on an accessory chromosome in pathogenic strains. frontiersin.orgnih.gov These findings highlight how the toxin can be used to probe the genetic basis of host susceptibility and pathogen virulence.

Table 1: this compound as a Research Tool in Plant-Pathogen Interactions

| Research Application | Mechanism Probed | Key Findings |

|---|---|---|

| Study of Programmed Cell Death (PCD) | Induces accumulation of sphingoid bases, leading to PCD. nih.gov | Elucidates cellular responses like chromatin condensation and the formation of apoptotic-like bodies. nih.gov |

| Investigation of Lipid Signaling | Inhibits ceramide synthase, disrupting sphingolipid metabolism. biosynth.comontosight.ai | Reveals the central role of sphingolipids as signaling molecules in plant defense responses. |

| Genetic Analysis of Host Susceptibility | Exploits differential sensitivity between plant cultivars. nih.gov | Led to the identification of genes like Asc that determine host sensitivity. nih.gov |

| Understanding Fungal Pathogenicity | Used to study the genetic toolkit of the pathogen. | Led to the discovery of the ALT1 gene cluster required for toxin production. frontiersin.orgnih.gov |

Prospects for Development as a Natural Bioherbicide

This compound has demonstrated significant potential for development as a natural bioherbicide due to its potent phytotoxic activity against a variety of weed species. nih.govresearchgate.net Research has shown its effectiveness at low concentrations against problematic weeds such as jimsonweed (Datura stramonium), black nightshade (Solanum nigrum), and prickly sida. nih.govresearchgate.net The toxin induces symptoms like necrotic lesions and cellular electrolyte leakage, leading to the death of susceptible plants. nih.govresearchgate.net

Unlike many synthetic herbicides, natural phytotoxins often have novel modes of action, which can be advantageous in managing weeds that have developed resistance to existing chemicals. The mechanism of this compound, targeting ceramide synthase, represents such a distinct biochemical target. nih.gov This unique mode of action has driven interest in its potential application in agriculture. researchgate.net

However, the development of AAL toxins as commercial bioherbicides has faced limitations. nih.gov A significant challenge is that some natural phytotoxins can exhibit toxicity to non-target organisms, including mammals. mdpi.com This has spurred research into creating synthetic analogues of this compound that retain high herbicidal activity while exhibiting lower mammalian toxicity, aiming to produce safe and effective natural-product-based herbicides. nih.gov The fact that crucial monocotyledonous crops like maize and wheat are tolerant to the AAL toxin provides a basis for its selective use. nih.gov

Table 2: Herbicidal Potential of this compound

| Target Weed Species | Observed Effect | Reference |

|---|---|---|

| Jimsonweed (Datura stramonium) | Necrotic lesions, lodging, plant death. | nih.govresearchgate.net |

| Black Nightshade (Solanum nigrum) | High sensitivity, damage at low concentrations. | researchgate.net |

| Duckweed (Lemna pausicostata) | Cellular electrolyte leakage, chlorophyll loss. | nih.gov |

Insights into Plant Defense Mechanisms and Systemic Acquired Resistance

The study of this compound provides profound insights into the complex defense networks that plants employ to combat pathogens. One of the most significant findings is that the toxin can induce systemic acquired resistance (SAR), a state of heightened, plant-wide immunity that protects against subsequent pathogen attacks. ontosight.ai This demonstrates that a localized interaction with the toxin can trigger a broad and durable defense posture in the plant.

Research using this compound has been instrumental in untangling the signaling pathways that mediate plant immunity. It has been shown that the programmed cell death induced by the toxin in tomato leaves is promoted by the plant defense hormones jasmonic acid and ethylene (B1197577). nih.govnih.gov This finding connects the disruption of sphingolipid metabolism directly to the activation of well-established hormonal defense signaling cascades. nih.gov Plants detect pathogen-associated molecules and activate a range of responses, including the production of reactive oxygen species (ROS), phytohormones, and the reinforcement of physical barriers. mdpi.com The interaction with this compound serves as a model for understanding how these signals are integrated.

By observing how plants respond to this specific molecular challenge, scientists can map the signaling networks that differentiate between susceptible and resistant interactions. mdpi.com These investigations are crucial for understanding the fundamental principles of plant immunity and for developing strategies to enhance crop resilience against a wide array of diseases. ontosight.ai

Table 3: Plant Defense Signaling Components Influenced by this compound

| Defense Mechanism/Pathway | Role of this compound | Key Signaling Molecules |

|---|---|---|

| Systemic Acquired Resistance (SAR) | Acts as a trigger, inducing a plant-wide state of heightened defense. ontosight.ai | Salicylic acid (traditionally), though interaction with other pathways is evident. |

| Hormonal Signaling | Toxin-induced PCD is promoted by specific defense hormones. nih.govnih.gov | Jasmonic Acid, Ethylene. nih.gov |

| Programmed Cell Death (PCD) | Serves as a direct initiator by disrupting sphingolipid biosynthesis. nih.gov | Free sphingoid bases, Reactive Oxygen Species (ROS). nih.govmdpi.com |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Alternariol (B1665735) monomethyl ether |

| Ceramide |

| Ethylene |

| Jasmonic acid |

| Sphinganine (B43673) |

| Sphingosine |

Structural Analogue Studies and Structure Activity Relationships of Aal Toxin Ta1

Total Synthesis Approaches for AAL Toxin TA1 and Its Analogues

The total synthesis of this compound and its related analogues has been a significant focus of organic chemistry, providing access to these complex molecules for detailed biological study. These synthetic efforts have not only confirmed the structure of the natural product but have also enabled the creation of novel derivatives to probe structure-activity relationships. nih.govresearchgate.net

Development of Synthetic Routes for AAL Toxin Backbone

The first total synthesis of this compound was a landmark achievement that provided a route to produce the compound and its analogues for research purposes. knowthecause.com A key strategy in this synthesis involved a retrosynthetic disconnection of the aminopentol (B8107646) backbone, typically between the C-9 and C-10 positions. knowthecause.com

One prominent approach, developed by Oikawa et al., involved creating two main segments, a "left-half" and a "right-half," which were then efficiently condensed. researchgate.netresearchgate.net This was followed by a palladium-catalyzed deoxygenation and further chemical elaborations to complete the synthesis. researchgate.netresearchgate.net The synthesis of key intermediates, such as specific lactones and epoxides, was crucial. For example, the synthesis of a lactone intermediate was achieved from (2R)-methyl-3-hydroxy-2-methylpropionate over a sequence of fourteen steps. These stereoselective syntheses were elegant and opened the pathway for producing previously unavailable analogues of AAL toxins and the related fumonisin mycotoxins. nih.gov The development of these synthetic routes was essential for confirming the complex stereochemistry of the AAL toxin backbone. acs.org

Methodologies for Synthesis of Related Analogues

The successful total synthesis of this compound paved the way for the synthesis of a variety of its analogues. researchgate.netresearchgate.net These synthetic methodologies are critical for conducting detailed structure-activity relationship (SAR) investigations. researchgate.net By systematically modifying different parts of the toxin molecule, researchers can identify the specific functional groups responsible for its biological activity.

For instance, synthetic strategies have been adapted to create analogues with variations in the aminopentol backbone or the tricarballylic acid side chains. nih.gov One convergent strategy aimed to improve upon existing protocols by dividing the target molecule into three distinct units for assembly. The synthesis of analogues like the aminopentol (AP1), which is the backbone of the fumonisin and AAL toxin molecule without the tricarballylic acid esters, and its derivatives, has been instrumental in these studies. nih.gov The availability of these synthetic analogues allows for a direct comparison of their phytotoxicity and effects on mammalian cells, aiding in the search for compounds with selective activity. nih.gov

Modifications and Derivatives of AAL Toxins

The biological activity of AAL toxins can be significantly altered by chemical modifications. Studying these derivatives, both naturally occurring and synthetic, has provided profound insights into which parts of the molecule are essential for its function.

Impact of N-Acetylation on Biological Activity

One of the most critical modifications affecting the toxicity of AAL toxins is the acetylation of the primary amine group at the C2 position. unb.brfrontiersin.org Naturally occurring N-acetylated congeners, such as AAL toxins TD and TE, are essentially inactive or exhibit dramatically reduced toxicity compared to their non-acetylated counterparts like TA. unb.briastate.edu Research has shown that the relative toxicity of the N-acetylated forms TD and TE can be more than 100 times lower than that of the non-acetylated AAL toxin TA. unb.brnih.gov This finding is consistent across multiple studies, which report that blocking the primary amine through acetylation results in a significant reduction in absolute toxicity. unb.brfrontiersin.org This strongly indicates that a free primary amino group is a prerequisite for the potent biological activity of this class of mycotoxins. frontiersin.org

Assessment of Differentially Modified AAL Toxin Congeners

Several naturally occurring congeners of AAL toxin TA have been isolated and characterized, each differing by the presence or absence of hydroxyl groups on the long-chain amine backbone. unb.brnih.gov The assessment of these congeners reveals a clear structure-activity relationship.

AAL Toxin TA: The baseline and most studied congener. unb.br

AAL Toxin TB: Lacks the hydroxyl group at the C5 position. It demonstrates toxicity equal to that of TA. unb.briastate.edu

AAL Toxin TC: Lacks hydroxyl groups at both C4 and C5. This modification renders the compound significantly less active than TA. unb.briastate.edu

AAL Toxin TD: The N-acetylated form of TB. unb.br

AAL Toxin TE: The N-acetylated form of TC. unb.br

Both TD and TE are markedly less toxic than TA and TB, with their activity being over 100 times lower than that of TA. nih.govmdpi.com The activity of TC, while lower than TA, is consistently higher than that of the N-acetylated congeners TD and TE. unb.brnih.gov

Table 1: Relative Toxicity of AAL Toxin Congeners

| Toxin Congener | Structural Difference from this compound | Relative Biological Activity |

|---|---|---|

| AAL Toxin TA | - | High |

| AAL Toxin TB | Lacks C5 hydroxyl group unb.briastate.edu | High (equal to TA) iastate.edu |

| AAL Toxin TC | Lacks C4 and C5 hydroxyl groups unb.briastate.edu | Lower than TA unb.brnih.gov |

| AAL Toxin TD | N-acetylated form of TB unb.br | Very low (>100x lower than TA) unb.brnih.gov |

| AAL Toxin TE | N-acetylated form of TC unb.br | Very low (>100x lower than TA) unb.brnih.gov |

Correlation Between Structural Features and Biological Function

The biological activity of this compound is intrinsically linked to its specific chemical structure. Its function as a phytotoxin is primarily due to its ability to act as a structural analogue of sphinganine (B43673), a key intermediate in sphingolipid biosynthesis. scispace.comnih.gov This allows it to inhibit the enzyme ceramide synthase, leading to a disruption of sphingolipid metabolism and ultimately triggering programmed cell death in susceptible plant cells. ontosight.aibiosynth.com

Several key structural features are critical for this activity:

The Free Primary Amine: As established, the unsubstituted primary amine at the C2 position is essential for toxicity. Its acetylation or other modifications that block this group lead to a near-complete loss of function, indicating its direct involvement in the inhibition of ceramide synthase. unb.brfrontiersin.org

The Tricarballylic Acid Moiety: The esterified propane-1,2,3-tricarboxylic acid (TCA) side chain is another important feature for toxicity. nih.gov While analogues consisting of only the aminopentol backbone show some activity, the presence of the TCA esters significantly enhances the toxic effects. iastate.edu

Identification of Key Structural Elements Essential for Phytotoxic Activity

The phytotoxicity of this compound is intrinsically linked to its specific chemical structure, which is analogous to sphingoid bases like sphingosine (B13886) and sphinganine. nih.gov This structural mimicry is fundamental to its mode of action, which involves the disruption of sphingolipid biosynthesis in susceptible plants. biocrick.commdpi.com Research has identified several key structural components that are crucial for this biological activity. The core structure consists of a long-chain amino polyol backbone to which a tricarballylic acid moiety is esterified. mdpi.comunb.br

The primary elements essential for the phytotoxic activity of this compound include:

The Long-Chain Aminopolyol Backbone: This carbon chain is the scaffold of the molecule and its similarity to sphingosine is central to its toxic action. iastate.edu

The Free Amino Group: The presence of a free primary amine is considered critical for its activity, mimicking the amino group of sphinganine. This is evidenced by the significantly reduced or eliminated toxicity in N-acetylated analogues like AAL toxin TE and TD. unb.briastate.edu

Hydroxyl Groups: The position and presence of hydroxyl groups along the carbon backbone are major determinants of toxicity. AAL toxin TA possesses hydroxyl groups at C4 and C5. The absence of the C5 hydroxyl group in AAL toxin TB does not significantly diminish its toxicity compared to TA. unb.br However, the lack of both C4 and C5 hydroxyls, as seen in AAL toxin TC, results in lower, though still present, phytotoxicity. nih.govunb.br

The Tricarballylic Acid Moiety: The esterification of the aminopolyol backbone with tricarboxylic acids is essential for phytotoxicity. These esters can be located at either the C13 or C14 hydroxyl group, resulting in two regioisomers for each AAL toxin type (e.g., TA1 and TA2). mdpi.comunb.br The acidic groups of this moiety are believed to be crucial for binding to the target enzyme, sphinganine N-acyltransferase (ceramide synthase).

The varying phytotoxicity among the naturally occurring AAL toxin congeners underscores the importance of these structural features. AAL toxins TA and TB exhibit the highest toxicity. nih.gov AAL toxin TC, which lacks the C4 and C5 hydroxyls, is less active than TA, while the N-acetylated forms, TD (N-acetyl TB) and TE (N-acetyl TC), are substantially less toxic, highlighting the critical role of the free amino group. nih.govunb.briastate.edu

Table 1: Relative Phytotoxicity of Natural AAL Toxin Congeners

| Toxin | Structural Difference from AAL Toxin TA | Relative Phytotoxicity |

|---|---|---|

| AAL Toxin TA | Reference Structure | High |

| AAL Toxin TB | Lacks C5 hydroxyl group unb.br | High, similar to TA nih.gov |

| AAL Toxin TC | Lacks C4 and C5 hydroxyl groups unb.br | Lower than TA, but higher than TD/TE nih.gov |

| AAL Toxin TD | N-acetylated form of TB unb.br | Over 100 times lower than TA nih.gov |

| AAL Toxin TE | N-acetylated form of TC unb.br | Over 100 times lower than TA nih.gov |

Structure-Activity Relationship (SAR) Studies of AAL Toxin Analogues

The total synthesis of this compound has been instrumental in enabling detailed structure-activity relationship (SAR) studies. researchgate.netresearchgate.netnih.gov By systematically modifying the structure of this compound and creating synthetic analogues, researchers have been able to probe the precise structural requirements for phytotoxicity. These studies aim to understand the molecular interactions between the toxin and its biological target and to potentially develop new, selective herbicides. nih.govnih.gov

SAR studies have largely confirmed the findings from the analysis of natural congeners while providing deeper insights. Key findings from the investigation of synthetic analogues include:

The Aminopentol Core (AP1): The unacylated aminopentol backbone of AAL toxin, known as AP1, is itself non-toxic, demonstrating that the tricarballylic acid side chain is an absolute requirement for activity. nih.gov

Esterification: The type and position of the ester group are critical. Studies involving various analogues have shown that the diester configuration contributes significantly to phytotoxicity. nih.gov

Modifications to the Backbone: Alterations to the stereochemistry or length of the polyol chain can dramatically affect toxicity.

N-Acetylation: Consistent with the low activity of toxins TD and TE, laboratory N-acetylation of active analogues results in a loss of phytotoxicity, confirming the necessity of the free primary amine for the toxic effect. nih.gov

In one significant study, a series of aminopentols and nine synthetic analogues were compared to AAL toxin and fumonisin B1. nih.gov The research aimed to find an analogue with high phytotoxicity but low mammalian toxicity. nih.gov Analogue 9, a diester, was identified as the most active in a duckweed bioassay and demonstrated significant phytotoxicity on tomato and black nightshade leaf discs. nih.gov This highlights that specific esterifications of the aminopentol core can produce potent phytotoxins. The results from such studies are crucial for designing new molecules with desired biological activities. nih.govnih.gov

Table 2: Phytotoxicity of Selected AAL Toxin Analogues

| Compound | Description | Phytotoxic Activity (Duckweed Bioassay) | Key Finding |

|---|---|---|---|

| AAL-Toxin | Natural Toxin | High | Benchmark for phytotoxicity nih.gov |

| Fumonisin B1 (FB1) | Structurally related mycotoxin | High | Used for comparison nih.gov |

| Aminopentol (AP1) | Backbone of AAL-Toxin without ester groups | Inactive | The tricarballylic acid ester is essential for toxicity nih.gov |

| N-acetyl AP1 | Acetylated backbone | Inactive | Confirms the importance of the free amino group nih.gov |

| Analogue 9 | Synthetic diester analogue | Most active among tested analogues | Showed significant phytotoxicity, indicating potential for herbicide development nih.gov |

Analytical Methodologies for Aal Toxin Ta1 Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the analysis of AAL toxin TA1, enabling its separation from other related toxins and matrix components. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and thin-layer chromatography (TLC) have all been instrumental in its study.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of AAL toxins. researchgate.netnih.gov HPLC methods, often coupled with fluorescence detection (FLD) after derivatization, provide the necessary sensitivity and selectivity for analyzing these non-chromophoric compounds.

One established HPLC method involves pre-column derivatization with o-phthaldialdehyde (OPA) reagent, which imparts fluorescence to the primary amine group of the AAL toxin, allowing for sensitive detection. The separation is typically achieved on a C18 reversed-phase column. For instance, a mobile phase consisting of an acetonitrile-sodium dihydrogen phosphate (B84403) solution (43:57) adjusted to pH 3.35 can be used to separate the isomers this compound and TA2, with retention times of approximately 6.6 and 7.2 minutes, respectively. researchgate.net

The limit of quantification (LOQ) for AAL TA toxins using HPLC-FLD can be as low as 0.05 µg/g. researchgate.net Quantification is typically performed using external calibration curves constructed from certified reference standards.

| Parameter | Value | Reference |

| Column | Jupiter C18 (4.6 x 250 mm, 5 µm) | |

| Mobile Phase | Acetonitrile (B52724)–50 mM sodium dihydrogen phosphate (43:57), pH 3.35 | |

| Flow Rate | 1 mL/min | |

| Detection | Fluorescence (Excitation: 335 nm, Emission: 440 nm) | |

| Retention Time (TA1) | 6.6 min | researchgate.net |

| Retention Time (TA2) | 7.2 min | researchgate.net |

| LOQ | 0.05 µg/g | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Toxin Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of mycotoxins, including this compound, due to its superior sensitivity, selectivity, and ability to provide structural confirmation. nih.govresearchgate.net This technique allows for the simultaneous detection of multiple mycotoxins in a single run, making it highly efficient for comprehensive toxin profiling in complex food matrices. researchgate.netnih.govnih.gov

LC-MS/MS methods typically employ a reversed-phase C18 column for chromatographic separation. nih.gov The mass spectrometer, often a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. mdpi.com Electrospray ionization (ESI) is a commonly used ionization source. nih.gov

The development of LC-MS/MS methods has significantly improved the limits of detection (LOD) and quantification (LOQ) for AAL toxins. For example, in various food matrices like tomato products, bakery products, and sunflower seeds, LODs can be in the range of micrograms per kilogram (µg/kg). researchgate.netnih.gov The use of isotopically labeled internal standards can further enhance the accuracy and precision of quantitative methods by correcting for matrix effects and variations in instrument response. nih.gov

| Parameter | Value | Reference |

| Chromatography | UHPLC/HPLC with C18 column | nih.govmdpi.com |

| Ionization | Electrospray Ionization (ESI) | nih.gov |

| Detection | Triple Quadrupole Mass Spectrometer (MRM mode) | mdpi.com |

| LODs in Food | Can reach µg/kg range | researchgate.netnih.gov |

Role of Thin-Layer Chromatography (TLC) in Early Isolation and Detection

Thin-Layer Chromatography (TLC) played a pivotal role in the initial discovery and isolation of AAL toxins. unb.br Historically, AAL toxins were first detected as ninhydrin-positive compounds on TLC plates after being isolated from cell-free culture filtrates of Alternaria alternata f. sp. lycopersici. unb.br

In early research, TLC was used for the fractionation and purification of the toxins. unb.br The separation of individual isomers was achieved on silica (B1680970) gel plates using a solvent system such as ethyl acetate/acetic acid/water (6:3:1). unb.br Visualization of the separated toxins was accomplished by spraying the plate with reagents like p-anisaldehyde, which reacts with the toxins to produce colored spots. unb.br

While modern techniques like HPLC and LC-MS/MS have largely superseded TLC for quantitative analysis due to their higher sensitivity and resolution, TLC remains a simple, cost-effective tool for preliminary screening and for monitoring purification processes in a research setting. unb.brbanglajol.info

Spectroscopic and Spectrometric Approaches in Structural Characterization

The definitive structural elucidation of this compound and its related isomers has been accomplished through the combined use of various spectroscopic and spectrometric techniques. unb.br Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) have been particularly crucial in this regard.

Positive ion fast atom bombardment (FAB) mass spectrometry and NMR spectroscopy were instrumental in confirming the structure of AAL toxins. unb.br High-resolution mass spectrometry provides accurate mass measurements, which helps in determining the elemental composition of the molecule.

Elucidation of AAL Toxin Isomers

AAL toxins exist as a series of structurally similar congeners, including TA, TB, TC, TD, and TE, with each often consisting of a mixture of two regioisomers. unb.brnih.gov The structural differences between these isomers lie in the position of esterification of the tricarballylic acid moiety to the aminopolyol backbone and variations in hydroxylation and acetylation. unb.brnih.gov

NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY) experiments, has been essential in determining the precise connectivity and stereochemistry of these complex molecules. unb.br For example, spectroscopic data confirmed that AAL toxin TB is similar to TA but lacks a hydroxyl group at the C5 position. unb.br Similarly, AAL toxin TC lacks hydroxyl groups at C4 and C5, while TD and TE are N-acetylated forms of TB and TC, respectively. unb.br The separation and purification of these individual isomers, often guided by TLC, are prerequisites for their detailed structural characterization by spectroscopic methods. unb.br

Sample Preparation and Extraction Procedures in Research Contexts

Effective sample preparation is a critical step for the reliable analysis of this compound, as it is often present at low concentrations in complex biological or food matrices. The goal of extraction and cleanup is to isolate the toxin from interfering matrix components and concentrate it to a level suitable for detection.

A common extraction procedure for AAL toxins from solid or semi-solid samples, such as fungal cultures on rice or tomato products, involves an initial extraction with an organic solvent mixture. nih.gov A widely used solvent system is a mixture of acetonitrile and water (e.g., 50:50 v/v), often acidified to improve extraction efficiency. For instance, a 10 g sample can be extracted with 30 ml of acidified acetonitrile-water. researchgate.net

Following the initial extraction, a cleanup step is often necessary to remove co-extracted impurities that could interfere with the analysis. Solid-phase extraction (SPE) is a frequently employed cleanup technique. nih.gov In one method, after extraction, the filtrate is diluted and passed through an SPE column. The column is then washed to remove impurities, and the AAL toxins are subsequently eluted with a stronger solvent mixture, such as acetonitrile-water (70:30).

For liquid samples like fruit juices, a "dilute-and-shoot" approach may be feasible, especially when using highly sensitive LC-MS/MS methods. researchgate.netnih.gov However, for more complex matrices, more extensive cleanup, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or other forms of SPE, is often required to achieve satisfactory results. mdpi.comresearchgate.net

Methodologies for Fungal Culture Filtrates and Infected Plant Tissues

The detection and quantification of this compound in fungal culture filtrates and infected plant tissues rely on a variety of analytical methodologies. These techniques are crucial for understanding the toxigenic potential of Alternaria species and for assessing the contamination of plant-derived products. The primary methods employed include chromatographic techniques, which separate the toxin from complex matrices, coupled with various detection systems for identification and measurement.

Initial detection of AAL toxins was achieved using thin-layer chromatography (TLC) on silica plates. unb.brmedwinpublishers.com This method, while fundamental, is often used for preliminary screening and purification. For more precise and quantitative analysis, high-performance liquid chromatography (HPLC) is widely utilized. medwinpublishers.com HPLC systems, particularly those with reversed-phase C18 columns, are effective in separating this compound from its isomers and other co-occurring mycotoxins. researchgate.net

For enhanced sensitivity and specificity, HPLC is frequently coupled with mass spectrometry (MS), a technique known as liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov LC-MS, and its more advanced tandem mass spectrometry (MS/MS) counterpart, allows for the definitive identification and quantification of this compound even at very low concentrations. nih.govresearchgate.netnih.gov These methods are characterized by their high selectivity, which is essential when analyzing complex samples like plant extracts or fungal culture filtrates. researchgate.netnih.govresearchgate.net

The preparation of samples is a critical step preceding any analytical measurement. For fungal cultures, this compound is often extracted from liquid or solid media, such as rice cultures. nih.gov A common procedure involves an initial extraction with an organic solvent like chloroform (B151607), followed by a partition with a methanol-water mixture to isolate the more polar toxin in the aqueous phase. nih.gov Further purification can be achieved using solid-phase extraction (SPE) with C18 cartridges or other chromatographic techniques.

In the case of infected plant tissues, the extraction process is similar. Tissues are typically homogenized and extracted with a solvent mixture, such as acetonitrile-water, often acidified to improve toxin recovery. researchgate.net The resulting extract is then filtered and may undergo a clean-up step to remove interfering compounds before analysis by HPLC or LC-MS. researchgate.net

Detailed Research Findings

Several studies have detailed specific methods for the analysis of this compound. For instance, a method for determining AAL toxins TA1 and TA2 in tomato pulp agar (B569324) cultures involved extraction with an acidified acetonitrile-water solution, followed by HPLC with fluorometric detection after derivatization with OPA reagent. researchgate.net In this method, this compound and TA2 were separated and eluted at distinct retention times. researchgate.net

Another approach for the quantification of multiple Alternaria mycotoxins, including this compound, utilized a "dilute-and-shoot" HPLC-MS/MS method. nih.govresearchgate.netresearchgate.net This rapid technique involves a single extraction step followed by dilution of the raw extract and direct injection into the LC-MS/MS system, significantly reducing sample preparation time. nih.govresearchgate.net The method has been validated for various food matrices, including tomato products. nih.govresearchgate.net

The table below summarizes key findings from various research on the analytical methodologies for this compound.

| Matrix | Extraction Method | Analytical Technique | Key Findings | Reference(s) |

| Fungal Culture (liquid) | Adsorption on XAD-2 resin, elution with methanol, followed by column chromatography. | Thin-Layer Chromatography (TLC) | Successful isolation and purification of AAL toxins for structural elucidation. | unb.br |

| Fungal Culture (rice) | Extraction with chloroform followed by methanol:water. Purification of the aqueous layer. | Chromatography | Isolation and purification of AAL-toxin TA with a purity of ≥95%. | nih.gov |

| Tomato Pulp Agar Cultures | Extraction with acetonitrile-water (50:50) acidified to pH 3. | HPLC with fluorometric detection | AAL TA1 and TA2 eluted as separate peaks with retention times of 6.6 min and 7.2 min, respectively. The limit of quantification (LOQ) for total AAL TA was 0.05 µg/g. | researchgate.net |

| Various Food Matrices (including tomato products) | Single-step extraction followed by dilution. | HPLC-MS/MS | A rapid and cost-effective method for the simultaneous quantification of nine Alternaria toxins, including this compound. | nih.govresearchgate.net |

| Infected Jimsonweed Plants | Extraction of fungus-infested rice culture filtrates. | Not specified in detail for quantification. | AAL-toxin was identified in the filtrates at a concentration of 100 μg/g. | researchgate.net |

These methodologies demonstrate the evolution of analytical techniques from basic chromatographic separation to highly sensitive and specific mass spectrometric detection, enabling the accurate and reliable quantification of this compound in diverse and complex samples.

Ecological Presence and Agricultural Significance of Aal Toxins

Occurrence in Fungal Cultures and Infected Plant Material

AAL toxins are host-specific toxins produced by the fungus Alternaria alternata f. sp. lycopersici, the causal agent of tomato stem canker. biocrick.comtheclinivex.com This pathogen secretes these toxins both during disease development in host plants and in liquid cultures. unb.br Research has shown that in liquid cultures, Alternaria alternata f. sp. lycopersici produces several AAL toxin congeners, including TA, TB, TC, TD, and TE. unb.br Among the various isoforms, AAL toxin TA is produced in the highest quantity by toxigenic strains. frontiersin.org

The production of AAL toxins is influenced by environmental factors. For instance, studies on Alternaria arborescens, another AAL toxin-producing species, have shown that high water activity (aw) levels and high temperatures are favorable for mycotoxin production. The maximum accumulation of AAL toxin TA by A. arborescens was observed at a water activity of 0.995 and a temperature of 30°C.

Table 1: AAL Toxin Production by Alternaria spp. under different conditions.

| Fungal Species | Medium/Condition | Detected Toxins | Reference |

|---|---|---|---|

| Alternaria alternata f. sp. lycopersici | Liquid Culture | AAL toxins TA, TB, TC, TD, TE | unb.br |

| Alternaria alternata SWSL 1 | Autoclaved Rice Medium | AAL-toxin, Tenuazonic Acid, Alternariol (B1665735) Monomethyl Ether | researchgate.net |

AAL toxins, produced by Alternaria alternata f. sp. lycopersici, are chemical determinants of the stem canker disease in tomatoes. unb.br The toxins reproduce the necrotic symptoms characteristic of the disease when applied to susceptible tomato genotypes. unb.br The presence of Alternaria species on tomatoes is a significant concern as these fungi can cause spoilage both in the field and during post-harvest storage, even under refrigeration.

While AAL toxins are primarily associated with tomato, Alternaria mycotoxins, in general, are found in a wide range of agricultural products. These include cereals like wheat, sorghum, and maize, as well as oilseeds, fruits, and vegetables. tandfonline.comnih.gov For instance, Alternaria toxins have been detected in wheat, sunflower seeds, oilseed rape, and pecans. unlp.edu.ar The natural occurrence of AAL toxins has also been reported in maize silage.

Detection in Alternaria alternata f. sp. lycopersici Cultures

Interplay with Other Alternaria Mycotoxins in Agricultural Systems

In agricultural settings, AAL toxins often co-occur with a variety of other mycotoxins produced by Alternaria species. These include major toxins such as alternariol (AOH), alternariol monomethyl ether (AME), and tenuazonic acid (TeA). tandfonline.com The simultaneous presence of multiple toxins is a common finding in contaminated food and feed products. nih.gov

Studies on tomato products have frequently reported the co-occurrence of these mycotoxins. For example, a study on Argentinean tomato puree found that 39 out of 80 samples were contaminated with Alternaria mycotoxins, with TeA, AOH, and AME being detected. unlp.edu.arresearchgate.net In some samples, two of these toxins were found together. unlp.edu.arresearchgate.net Similarly, research on tomato sauces from South Korea and other regions has shown the presence of AOH, AME, and TeA, often in the same samples. mdpi.commdpi.com